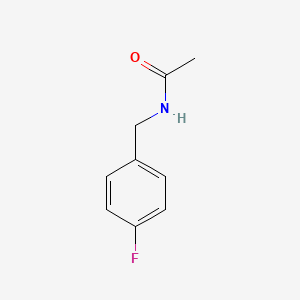

N-((4-Fluorophenyl)methyl)ethanamide

描述

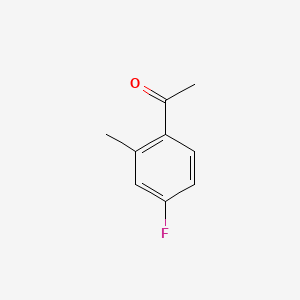

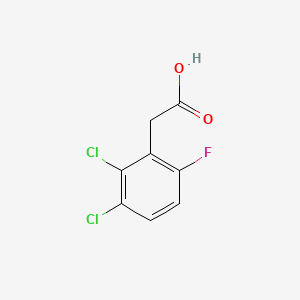

N-((4-Fluorophenyl)methyl)ethanamide is a chemical compound that is part of a broader class of compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The specific structure of N-((4-Fluorophenyl)methyl)ethanamide includes a 4-fluorophenyl group and a methyl group attached to the nitrogen atom of the amide functional group.

Synthesis Analysis

The synthesis of compounds related to N-((4-Fluorophenyl)methyl)ethanamide often involves the reaction of an acid chloride with an amine. For example, the synthesis of related aromatic polyamides can be achieved through the direct polycondensation of diacids with various aromatic diamines in the presence of condensing agents such as triphenyl phosphite and pyridine . Similarly, Schiff bases like N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide can be synthesized by a condensation reaction of an appropriate hydrazide with 4-fluorobenzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-fluorophenyl group can be determined using techniques such as X-ray diffraction, which provides information on the crystalline structure and geometry of the molecule . Density functional theory (DFT) calculations are also used to predict the molecular geometry and electronic properties, such as HOMO and LUMO energies, which are important for understanding the chemical reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of N-((4-Fluorophenyl)methyl)ethanamide and related compounds can be influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For instance, the fluorine atom attached to the benzene ring in related compounds has been found to be crucial for binding in molecular docking studies, suggesting potential inhibitory activity against certain enzymes . The presence of the amide group also allows for the formation of hydrogen bonds, which can influence the molecular packing in the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((4-Fluorophenyl)methyl)ethanamide-related compounds can vary widely. Aromatic polyamides containing the 4-fluorophenyl group are known for their good solubility in organic solvents, high glass transition temperatures, and excellent thermal stability . The introduction of the fluorine atom can also affect the electronic properties of the molecule, as seen in the analysis of the molecular electrostatic potential (MEP) surface map, which helps to estimate the chemical reactivity of the molecule .

科学研究应用

Chemical Synthesis & Crystal Structure Analysis:

- Tetraphenylphosphonium and its derivatives, like the title compound (Gal et al., 2007), are studied for their unique crystal structures and potential applications in materials science. These compounds demonstrate interesting structural properties, such as square-pyramidal complexes and coordination with various ligands.

- N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, which have a similar structural motif, have been explored for their geometric parameters and potential applications in structural chemistry (Köysal et al., 2005).

Advanced Material Development:

- The development of novel electrochromic materials involves compounds with specific structural requirements. Research has shown that certain compounds with fluoro groups, like 4-Fluoro-N-(2-fluorophenyl) benzamide, exhibit unique electrochromic properties due to their molecular structures and strong hydrogen bonding interactions (Chopra & Row, 2005).

- In the realm of medicinal chemistry, compounds like 4-Fluoropyrrolidine-2-carbonyl fluorides have proven to be valuable synthons, especially in the development of dipeptidyl peptidase IV inhibitors. Their synthesis and applications have been extensively studied, showcasing the importance of such compounds in creating medically relevant molecules (Singh & Umemoto, 2011).

Radioligand Development for Imaging:

- Novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 to develop potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). These studies are crucial for advancing diagnostic imaging technologies (Matarrese et al., 2001).

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHPSHMZGCDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393386 | |

| Record name | N-(4-Fluorobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-Fluorophenyl)methyl)ethanamide | |

CAS RN |

86010-68-6 | |

| Record name | N-(4-Fluorobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

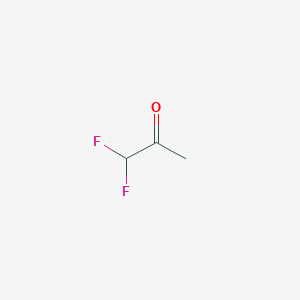

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)